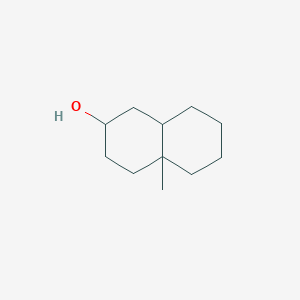

4a-Methyldecahydronaphthalen-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

21789-50-4 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

4a-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C11H20O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9-10,12H,2-8H2,1H3 |

InChI Key |

ZGVYVWSAAMJYCN-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCCC1CC(CC2)O |

Origin of Product |

United States |

Elucidation of Stereochemistry and Conformational Dynamics of 4a Methyldecahydronaphthalen 2 Ol

Conformational Analysis of 4a-Methyldecahydronaphthalen-2-ol Isomers

The three-dimensional shape and stability of each stereoisomer of this compound are dictated by its conformational preferences. The cyclohexane (B81311) rings in the decalin system predominantly adopt chair conformations to minimize angle and torsional strain.

Chair-Chair Interconversion Dynamics and Energy Landscapes

The cis-decalin isomers are conformationally mobile and can undergo a ring-flipping process, where both six-membered rings interconvert between their respective chair conformations. This dynamic equilibrium is characterized by a specific energy landscape, with the relative stabilities of the conformers determined by the energetic penalties associated with various steric interactions. The transition state for this interconversion involves higher-energy boat or twist-boat conformations.

In contrast, the trans-decalin system is conformationally locked. The nature of the ring fusion prevents the chair-chair interconversion that is characteristic of cis-decalin. This rigidity has significant implications for the relative orientations of substituents on the trans-decalin framework.

Steric Effects and 1,3-Diaxial Interactions in Conformational Stability

The stability of the different conformers of this compound is primarily governed by steric effects, particularly 1,3-diaxial interactions. numberanalytics.com These are repulsive forces that occur between axial substituents on a cyclohexane ring that are separated by one carbon atom. numberanalytics.com An axial substituent experiences steric hindrance from the other axial atoms or groups on the same side of the ring. chemistrysteps.com

The total strain energy of a particular conformer can be estimated by summing the energetic contributions of all gauche and 1,3-diaxial interactions. pressbooks.pub The conformation with the lower total strain energy will be the more stable and therefore the more populated at equilibrium. pressbooks.pub

| Interaction Type | Description | Impact on Stability |

| Gauche Interaction | Steric strain between substituents on adjacent carbons in a Newman projection. | Destabilizing |

| 1,3-Diaxial Interaction | Steric repulsion between axial substituents on carbons in a 1,3 relationship on a cyclohexane ring. numberanalytics.com | Highly Destabilizing |

Stereochemical Control in Chemical Transformations Involving this compound

The defined three-dimensional structure of the various stereoisomers of this compound exerts a powerful influence on the outcome of chemical reactions. This is particularly evident in reactions where the geometry of the transition state is critical, such as elimination reactions.

Regioselectivity and Stereoselectivity in Elimination Reactions

Elimination reactions, such as the dehydration of an alcohol, can often lead to the formation of more than one alkene product. wizeprep.comRegioselectivity refers to the preference for the formation of one constitutional isomer over another, while stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com

In the case of this compound, the regioselectivity of an elimination reaction will determine which of the possible double bond positions is favored. The stereoselectivity will dictate whether a cis or trans (or E/Z) alkene is the major product. chemistrysteps.com For E2 reactions, a key requirement is an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.comyoutube.com This geometric constraint means that the conformation of the starting alcohol will directly influence which products can be formed. chemistrysteps.com

For example, if the hydroxyl group (or a derivative of it that acts as a good leaving group) is in an axial position, elimination will preferentially occur with an adjacent axial proton. If there are multiple such protons, a mixture of regioisomers may be formed, with the major product often being the more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule. wizeprep.com

Influence of Orbital Interactions on Stereochemical Outcomes

The requirement for an anti-periplanar geometry in E2 reactions is a direct consequence of the need for proper orbital alignment. youtube.com In the transition state of an E2 reaction, the C-H and C-leaving group bonds that are breaking must be aligned in the same plane to allow for the smooth formation of the new pi bond of the alkene. The anti-periplanar arrangement allows for the most effective overlap of the developing p-orbitals. This orbital overlap stabilizes the transition state and lowers the activation energy for the reaction, thus dictating the stereochemical course of the elimination. The rigid framework of the decalin system in this compound pre-organizes the molecule, making certain orbital alignments more favorable than others and leading to highly specific and predictable reaction outcomes.

Advanced Spectroscopic Characterization and Structural Analysis of 4a Methyldecahydronaphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 4a-methyldecahydronaphthalen-2-ol. rsc.orgrsc.org The ¹³C NMR spectrum reveals the number of unique carbon environments, while the ¹H NMR spectrum provides data on the electronic environment, and through spin-spin coupling, the number of neighboring protons. libretexts.orgdocbrown.infodocbrown.info

The chemical shifts are influenced by factors such as hybridization and proximity to electronegative atoms like the oxygen of the hydroxyl group. libretexts.orgdocbrown.info For instance, the carbon atom bonded to the hydroxyl group (C-2) is expected to have a significant downfield shift in the ¹³C NMR spectrum. docbrown.info Similarly, the proton attached to C-2 (H-2) will appear at a lower field in the ¹H NMR spectrum. The tertiary methyl group protons would appear as a sharp singlet, while other protons would exhibit complex splitting patterns due to coupling with their neighbors.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (at C-4a) | ~0.9 - 1.2 (s) | ~15 - 25 |

| H-2 | ~3.5 - 4.0 (m) | - |

| C-2 | - | ~65 - 75 |

| C-4a | - | ~30 - 40 |

| Other CH, CH₂ | ~1.0 - 2.2 (complex multiplets) | ~20 - 45 |

| OH | Variable, ~1.5 - 4.0 (broad s) | - |

Note: These are approximate values. Actual shifts depend on the specific stereoisomer and solvent used.

Two-dimensional NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. slideshare.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It would reveal correlations between H-2 and the protons on C-1 and C-3, as well as other adjacent protons throughout the decahydronaphthalene (B1670005) ring system, helping to trace the proton connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This technique allows for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comsdsu.edu This is crucial for identifying quaternary carbons (like C-4a) and piecing together the molecular skeleton. Key HMBC correlations would include:

The methyl protons to C-4a, C-4, C-5, and C-8a.

H-2 to C-1, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is the primary NMR method for determining the stereochemistry of the molecule, such as the cis or trans fusion of the two rings and the relative orientation (axial/equatorial) of the methyl and hydroxyl groups. For example, a NOESY cross-peak between the methyl protons and a proton on the same face of the ring system would help establish their relative stereochemical configuration.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. libretexts.org For this compound (C₁₁H₂₀O, Molecular Weight: 168.28 g/mol ), the molecular ion peak (M⁺) at m/z = 168 would be expected, although it may be weak or absent in the case of alcohols. libretexts.org

The fragmentation is predictable and provides structural confirmation: libretexts.org

Loss of Water: A prominent peak at m/z = 150 (M-18) is expected, resulting from the elimination of a water molecule from the alcohol.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon (C-2) is a common pathway for alcohols. libretexts.org This would lead to the formation of various charged fragments.

Ring Fragmentation: The decahydronaphthalene ring system will also fragment in characteristic ways, often involving the loss of small alkyl or alkenyl chains.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

| 168 | [M]⁺ | Molecular Ion |

| 153 | [M-CH₃]⁺ | Loss of the methyl group |

| 150 | [M-H₂O]⁺ | Loss of water |

| 135 | [M-H₂O-CH₃]⁺ | Loss of water and a methyl group |

| Various | Ring Fragments | Cleavage of the decalin skeleton |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the alcohol and alkane moieties. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3600 - 3200 | O-H stretch (broad) | Alcohol |

| ~3000 - 2850 | C-H stretch | Alkane (sp³ C-H) |

| ~1465 - 1450 | C-H bend | Alkane (CH₂) |

| ~1375 | C-H bend | Alkane (CH₃) |

| ~1200 - 1000 | C-O stretch | Secondary Alcohol |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations unique to the molecule's specific structure. docbrown.info

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound itself may be a liquid or a low-melting solid unsuitable for single-crystal X-ray diffraction, its structure can be unequivocally determined by analyzing a suitable crystalline derivative. Crystalline solids, such as esters (e.g., p-nitrobenzoate or 3,5-dinitrobenzoate (B1224709) derivatives), are often synthesized for this purpose.

X-ray crystallography provides a precise three-dimensional model of the molecule in the solid state. It yields exact bond lengths, bond angles, and torsional angles. Most importantly, it can determine the absolute and relative stereochemistry of all chiral centers, providing definitive proof of the molecule's conformation and configuration, which can then be correlated back to the parent alcohol.

Specialized Spectroscopic Techniques for Advanced Analysis (e.g., Chiroptical Properties)

Given that this compound is a chiral molecule, chiroptical techniques can provide valuable stereochemical information. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques are sensitive to the molecule's three-dimensional structure. The hydroxyl group itself is a weak chromophore, but its electronic transitions can be influenced by the chiral decalin framework, giving rise to a characteristic CD or ORD spectrum. This spectrum can be compared with data from known compounds or with computationally predicted spectra to help assign the absolute configuration of the molecule.

Vibrational Circular Dichroism (VCD): VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. It provides a rich fingerprint of the molecule's absolute configuration and conformation in solution, offering a more detailed stereochemical analysis than electronic CD.

Mechanistic Investigations of Chemical Reactivity Involving 4a Methyldecahydronaphthalen 2 Ol

Detailed Reaction Mechanisms of 4a-Methyldecahydronaphthalen-2-ol

The reactivity of this compound is dictated by its structure, which allows for a range of chemical transformations depending on the reaction conditions.

Acid-Catalyzed Rearrangements and Eliminations

Under acidic conditions, this compound readily undergoes dehydration, an elimination reaction, to form various alkenes. youtube.com The reaction is typically initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, forming a good leaving group (water). youtube.commasterorganicchemistry.com

The departure of the water molecule generates a secondary carbocation intermediate. masterorganicchemistry.com This intermediate can then undergo rearrangement via a hydride or alkyl shift to form a more stable carbocation, if a more substituted carbon is adjacent. masterorganicchemistry.com For instance, a hydride shift from an adjacent tertiary carbon would lead to a more stable tertiary carbocation.

Elimination of a proton from a carbon atom adjacent to the carbocation center then yields a double bond, resulting in the formation of one or more alkene products. youtube.comksu.edu.sa The regioselectivity of this elimination often follows Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. ksu.edu.sa However, the specific distribution of alkene isomers can be influenced by the reaction conditions and the stereochemistry of the starting material. masterorganicchemistry.com

Nucleophilic and Electrophilic Pathways

The hydroxyl group of this compound can act as a nucleophile. For example, in the initial step of acid-catalyzed dehydration, the lone pair of electrons on the oxygen atom attacks a proton (an electrophile). youtube.com

Conversely, the carbon backbone of this compound can be subject to electrophilic attack, particularly after conversion of the hydroxyl group into a better leaving group. The carbocation intermediate formed during acid-catalyzed elimination is a potent electrophile, readily reacting with any available nucleophiles. youtube.com

The study of how different nucleophiles and electrophiles interact with this compound and its derivatives helps to elucidate the factors governing reaction pathways. For instance, the choice between a strong, non-nucleophilic base will favor elimination, while a good nucleophile that is a weak base will favor substitution. masterorganicchemistry.com The Hard and Soft Acids and Bases (HSAB) theory can be applied to predict the reactivity, with soft electrophiles preferentially reacting with soft nucleophiles. nih.gov

Characterization of Reactive Intermediates

The transient species formed during the reactions of this compound are key to understanding the reaction mechanisms.

Carbocationic Species in Elimination and Substitution Reactions

Carbocations are pivotal intermediates in the E1 and S_N_1 reactions of this compound. masterorganicchemistry.commasterorganicchemistry.com A carbocation is a species containing a carbon atom with a positive charge and only three bonds. youtube.com The formation of a carbocation is often the rate-determining step in these reactions. pressbooks.pub

The initial carbocation formed from this compound is secondary. The stability of carbocations increases from primary to secondary to tertiary, due to the electron-donating inductive effect of adjacent alkyl groups which helps to delocalize the positive charge. youtube.com This stability difference drives carbocation rearrangements, where a less stable carbocation rearranges to a more stable one via a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.com

The structure of the carbocation intermediate can be inferred from the products of the reaction. vaia.com For example, the formation of rearranged alkene products is strong evidence for the existence of a carbocation intermediate that has undergone a structural reorganization.

Table 1: Carbocation Intermediates and Resulting Products

| Initial Reactant | Reaction Conditions | Proposed Carbocation Intermediate | Major Product(s) |

|---|

Radical Intermediates in Oxidative Processes

In addition to ionic pathways, reactions involving this compound can also proceed through radical intermediates, particularly in oxidative processes. A radical is a species with an unpaired electron.

The oxidation of alcohols can, under certain conditions, involve the formation of radical species. For instance, some oxidation reactions mediated by metal catalysts or specific reagents can generate radical intermediates. nih.gov In the context of related compounds, oxidation can lead to the formation of an alkoxy radical from an alcohol. researchgate.net This alkoxy radical can then undergo further reactions, such as fragmentation or hydrogen abstraction.

The presence of radical intermediates can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy, often in conjunction with spin trapping agents that react with the short-lived radicals to form more stable radical adducts. nih.govscielo.org.mx The characterization of these radical intermediates is crucial for understanding the mechanisms of oxidative degradation and transformation of molecules like this compound.

Table 2: Common Compound Names

| Compound Name |

|---|

| This compound |

| Sulfuric acid |

| Phosphoric acid |

| Water |

Derivatives and Analogues of 4a Methyldecahydronaphthalen 2 Ol: Synthesis and Research Applications

Design and Synthesis of Functionalized Decahydronaphthalen-2-ol Derivatives

The strategic functionalization of the 4a-methyldecahydronaphthalen-2-ol core is a central theme in modern organic synthesis. The design of novel derivatives often focuses on introducing specific functional groups or altering stereochemistry to mimic natural products or to probe biological pathways. Synthetic chemists employ a wide range of reactions to achieve this, with the choice of method often depending on the desired stereochemical outcome (i.e., cis or trans fusion of the rings).

Key synthetic strategies for creating functionalized decalin systems include:

Diels-Alder Reactions: This powerful cycloaddition reaction is frequently used to construct the bicyclic decalin core in a stereocontrolled manner. rsc.org Both intermolecular and intramolecular versions of the Diels-Alder reaction are employed to create highly substituted and functionalized decalin rings. rsc.org

Annulation Reactions: Ring-forming reactions, such as the Robinson annulation, are classic methods for building the decalin skeleton. More modern approaches, like aldol-aldol annulation reactions, can provide highly enantiomerically enriched and functionalized decalin derivatives. nii.ac.jp

Birch Reduction: This reaction is instrumental in generating specific enones from aromatic precursors, which can then be further elaborated into saturated decalin systems. For instance, the asymmetric synthesis of the Wieland-Miescher ketone, a common precursor, can be followed by a Birch reduction to yield a key intermediate for trans-decalin derivatives. acs.org

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for synthesizing decalin derivatives, offering a pathway to structures that may be difficult to access through traditional annulation strategies. researchgate.netnih.gov

The synthesis often begins with a readily available starting material, such as the Wieland-Miescher ketone or its derivatives. A typical sequence might involve the stereoselective reduction of a ketone to introduce the C2-hydroxyl group, followed by reactions to modify other parts of the molecule. For example, epoxidation of a precursor olefin followed by hydrolysis and oxidation can yield hydroxylated decalinones. researchgate.net The specific reagents and conditions used during these transformations are critical for controlling the stereochemistry at the various chiral centers of the molecule.

Table 1: Key Synthetic Reactions for Decalin Derivatives

| Reaction Type | Description | Application Example |

|---|---|---|

| Diels-Alder Cycloaddition | A [4+2] cycloaddition to form the six-membered rings of the decalin core. rsc.org | Reaction of Rawal's diene with a dienophile to generate a substituted cyclohexene (B86901), a precursor to the decalin core of Streptosetin A. whiterose.ac.uk |

| Birch Reduction | Reduction of an aromatic ring to a 1,4-cyclohexadiene, often used to create enone intermediates. | Reduction of an enone derived from the Wieland-Miescher ketone using Li/NH₃ to prepare a trans-decalin ketone. acs.org |

| Aldol-Aldol Annulation | A sequence of aldol (B89426) reactions to build the second ring onto a pre-existing cyclohexane (B81311) derivative. | Catalytic desymmetrization of C₂-symmetric pyruvate (B1213749) derivatives with cyclohexane-1,3-diones to afford functionalized decalin derivatives with high enantioselectivity. nii.ac.jp |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a diene using a transition metal catalyst. | Used in diversity-oriented synthesis to create a wide variety of molecular scaffolds from simple building blocks. nih.gov |

Role of this compound as a Precursor in Natural Product Synthesis

The rigid, well-defined stereochemistry of the this compound scaffold makes it an exceptionally valuable chiral building block for the total synthesis of complex natural products.

The decalin framework is the structural cornerstone of numerous terpenoid and sesquiterpenoid natural products, many of which exhibit significant biological activity. whiterose.ac.uk The this compound unit, often derived from the Wieland-Miescher ketone, serves as a common starting point for the synthesis of these molecules. The angular methyl group (at C4a) and the oxygen functionality (at C2) are characteristic features that map directly onto the structures of many target natural products.

For example, the decalin core is central to the structure of drimane (B1240787) sesquiterpenoids and various diterpenes. Synthetic routes to these compounds often involve the elaboration of a pre-formed decalin system like this compound. The existing stereocenters in the decalin precursor guide the stereochemistry of subsequent transformations, a strategy known as substrate control. This approach is critical for achieving the high degree of stereoselectivity required for the synthesis of complex natural products. Research has demonstrated the synthesis of various bicyclic α-ketols, such as 8a-hydroxy-4a-methyl-trans-octahydronaphthalen-1(2H)-one, which are key intermediates in the synthesis of certain sesquiterpenes. researchgate.net

Beyond its role as a direct precursor, the this compound system is frequently used as a model to test and develop new synthetic methods intended for more complex targets, such as steroids and other polycyclic natural products. The decalin framework represents the A/B ring system of steroids, and methodologies developed on this simpler model can often be applied to the synthesis of the full tetracyclic steroid nucleus.

For instance, researchers might study the stereoselectivity of a new reaction on a decalin substrate to understand how the conformational constraints of the fused ring system influence the reaction's outcome. acs.org These model studies are crucial for refining reaction conditions and catalyst design before applying them to a more precious and complex substrate in a total synthesis effort. The synthesis of decalin systems can be broadly classified into two types: Type I, which involves the construction of one ring followed by the second, and Type II, where both rings are formed simultaneously. rsc.org These fundamental approaches are often first optimized on model systems before being employed in the synthesis of intricate natural products like platensimycin, a potent antibiotic with a complex decalin core. whiterose.ac.uk

Structure-Reactivity and Structure-Function Correlations in Decalin Alcohol Derivatives

The chemical reactivity of decalin alcohol derivatives is profoundly influenced by their rigid, three-dimensional structure. The relative orientation of the hydroxyl group (axial vs. equatorial) and the fusion of the two rings (cis vs. trans) dictate the molecule's conformational preferences and, consequently, the accessibility of reactive sites.

For example, in oxidation reactions, an equatorial alcohol on a decalin ring is generally more sterically accessible and may react at a different rate than a more hindered axial alcohol. The stereoelectronic effects are also critical. The alignment of the C-H bond of the alcohol-bearing carbon with the orbitals of the rest of the ring system can significantly impact hydride transfer reactions. researchgate.net Studies on the oxidation of various cyclic alcohols have shown that reaction rates are sensitive to steric hindrance and ring strain. researchgate.net

Furthermore, the stereochemistry of the decalin core can influence the course of reactions at adjacent functional groups. The conformational rigidity of the decalin scaffold can be exploited to direct the stereochemical outcome of reactions, such as enolate alkylations or reductions of nearby ketones. Understanding these structure-reactivity relationships is essential for the rational design of synthetic routes that can selectively produce a single desired stereoisomer. In the context of structure-function relationships, the precise three-dimensional arrangement of functional groups on the decalin scaffold is often critical for biological activity, as it determines how the molecule fits into the binding site of a protein or enzyme.

Computational and Theoretical Approaches to 4a Methyldecahydronaphthalen 2 Ol Chemistry

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The three-dimensional structure of 4a-Methyldecahydronaphthalen-2-ol is not static; the molecule can adopt various spatial arrangements, or conformations, due to the flexibility of its decahydronaphthalene (B1670005) ring system. Molecular modeling and dynamics simulations are powerful tools to explore these conformational landscapes.

Conformational analysis of cyclic systems like decahydronaphthalene is crucial for understanding their reactivity and biological activity. These computational techniques can identify the most stable conformations and the energy barriers between them. For the decahydronaphthalene core of this compound, various chair, boat, and twist-boat conformations of the two fused six-membered rings are possible. The presence of the methyl and hydroxyl substituents further increases the complexity of the conformational space.

Molecular dynamics (MD) simulations can be employed to model the dynamic behavior of this compound over time. By simulating the movements of atoms and bonds, MD provides insights into the flexibility of the molecule and the transitions between different conformations. These simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how the surrounding medium influences the conformational preferences.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair-Chair (equatorial OH) | 0.00 | C1-C2-C3-C4: -55.2, C6-C7-C8-C9: -54.8 |

| Chair-Chair (axial OH) | 1.25 | C1-C2-C3-C4: -56.1, C6-C7-C8-C9: -55.3 |

| Chair-Boat | 5.80 | C1-C2-C3-C4: -54.9, C6-C7-C8-C9: 0.5 |

| Boat-Boat | 10.50 | C1-C2-C3-C4: 0.2, C6-C7-C8-C9: -0.3 |

Note: This data is illustrative and represents plausible results from a computational study. Actual values would be derived from specific calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can be used to determine various electronic properties that are key to understanding the molecule's reactivity.

By solving the Schrödinger equation for the molecule, quantum chemical methods can compute the distribution of electrons, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential on the molecular surface. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity.

Furthermore, these calculations can be used to predict sites of electrophilic and nucleophilic attack. The calculated electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, offering clues about how it will interact with other chemical species. For this compound, the oxygen atom of the hydroxyl group is expected to be an electron-rich, nucleophilic center.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: This data is illustrative and represents plausible results from a DFT calculation.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental spectra to confirm the structure and stereochemistry of the molecule.

Quantum chemical methods can be used to calculate the magnetic shielding of each nucleus, which can then be converted into NMR chemical shifts. nih.govmdpi.com This is particularly useful for distinguishing between different stereoisomers of this compound, as the spatial arrangement of atoms significantly influences the local magnetic environment of each nucleus. Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum.

Beyond spectroscopy, computational methods can be used to explore potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface for a given reaction. This allows for the determination of activation energies and reaction thermodynamics, providing insights into the feasibility and mechanism of chemical transformations. For instance, the dehydration of this compound to form various alkenes could be investigated computationally to predict the most likely products under different reaction conditions.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Isomer of this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 35.2 | 34.8 |

| C2 | 68.9 | 69.5 |

| C3 | 40.1 | 39.7 |

| C4 | 28.5 | 28.1 |

| C4a | 45.3 | 45.0 |

| C5 | 25.6 | 25.2 |

| C6 | 27.8 | 27.4 |

| C7 | 36.4 | 36.0 |

| C8 | 22.1 | 21.8 |

| C8a | 42.0 | 41.5 |

| CH₃ | 29.3 | 29.0 |

Note: This data is illustrative. The correlation between calculated and experimental values is typically strong, aiding in structural assignment.

Analytical Methodologies for the Characterization and Purity Assessment of 4a Methyldecahydronaphthalen 2 Ol

Chromatographic Separation Techniques

Chromatography is an essential tool for the separation and purification of individual components from a mixture. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the volatility and thermal stability of the analyte.

Gas Chromatography is a premier technique for the analysis of volatile and thermally stable compounds like 4a-Methyldecahydronaphthalen-2-ol. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.

The selection of the stationary phase is critical for achieving optimal separation. Non-polar columns, such as those with dimethylpolysiloxane, or columns with intermediate polarity, like those containing phenyl- and cyanopropyl-functional groups, are commonly employed for the analysis of sesquiterpenes and related compounds. researchgate.net The retention time of a compound is a key parameter for its identification.

For complex mixtures containing various isomers of decalin derivatives, conventional GC may not provide sufficient resolution. nih.gov In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolving power, allowing for a more detailed characterization of the sample. nih.gov

Table 1: Illustrative GC Parameters for Analysis of Sesquiterpenoid Alcohols

| Parameter | Typical Value/Condition |

| Column Type | Fused-silica capillary column (e.g., DB-5, HP-5MS) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temp 50-70°C, ramp at 3-10°C/min to 250-280°C |

| Detector | Flame Ionization Detector (FID) |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

For compounds that are non-volatile, thermally labile, or for preparative scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov HPLC utilizes a liquid mobile phase and a solid stationary phase to separate components of a mixture.

For sesquiterpenes and their derivatives, both normal-phase and reversed-phase HPLC can be utilized. researchgate.netnih.gov In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org This is a widely used mode for the separation of a broad range of organic molecules. Normal-phase HPLC, which employs a polar stationary phase (e.g., silica) and a non-polar mobile phase, can also be effective, particularly for the separation of isomers.

Detection in HPLC is commonly achieved using a Diode Array Detector (DAD) or an Ultraviolet (UV) detector, which are suitable for compounds with a chromophore. rsc.org For compounds lacking a strong UV chromophore, such as saturated alcohols, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector may be necessary.

Table 2: Representative HPLC Conditions for Sesquiterpenoid Analysis

| Parameter | Typical Value/Condition |

| Column Type | Reversed-Phase C18 |

| Column Dimensions | 250 mm x 4.6 mm i.d., 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

Note: These conditions are general and would need to be adapted and optimized for this compound.

Coupled Chromatographic-Spectroscopic Techniques (GC-MS, HPLC-MS)

To achieve unambiguous identification of separated compounds, chromatography is often coupled with a spectroscopic technique, most commonly mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool that combines the separation capabilities of GC with the detection and identification power of MS. nih.govmdpi.com As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint," allowing for the identification of the compound by comparison with spectral libraries or through detailed interpretation. nih.gov This technique has been successfully used for the analysis of various decalin derivatives and other sesquiterpenes. nih.govmdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is employed for the analysis of less volatile or thermally unstable compounds. rsc.orgresearchgate.net The eluent from the HPLC column is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). HPLC-MS is particularly valuable for the analysis of more polar sesquiterpenoids and their metabolites. researchgate.net

Development of Advanced Separation and Purification Protocols for Complex Mixtures

The isolation and purification of a specific compound like this compound from a complex natural extract or a synthetic reaction mixture often requires a multi-step approach. The isolation of sesquiterpenoids can be challenging and may result in low yields. nih.gov

A common strategy involves initial fractionation of the crude mixture using techniques like liquid-liquid extraction or column chromatography over silica (B1680970) gel. nih.govmdpi.com These initial steps help to separate compounds based on their polarity. Subsequent purification of the fractions can then be achieved using preparative HPLC. nih.gov For instance, a modern purification method for volatile sesquiterpenes involves a two-phase partition followed by silica gel column chromatography and, if necessary, reversed-phase preparative HPLC. nih.gov

The development of such protocols often involves a systematic evaluation of different solvent systems and stationary phases to optimize the separation and maximize the recovery of the target compound. The purity of the final product is then confirmed using the analytical techniques described above, such as GC-MS or HPLC-MS.

Q & A

Q. What are the optimized synthetic routes for 4a-Methyldecahydronaphthalen-2-ol, and how can stereochemical control be achieved?

Methodological Answer: Synthesis typically involves multi-step processes, including cyclization and hydroxylation of precursor compounds. For example, catalytic methods using PO-MsOH mixtures under controlled temperatures (e.g., 60–80°C) can induce stereoselective ring formation . Post-reaction purification via recrystallization (e.g., ethanol) yields ~56% isolated purity, but column chromatography may improve stereochemical fidelity. Stereochemical control requires chiral catalysts or enantiomerically pure starting materials to avoid racemization .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR/IR Spectroscopy: Analyze hydroxyl (OH) stretching (~3200–3600 cm) and decalin ring protons (δ 1.2–2.5 ppm in H NMR) to confirm structure .

- Gas Chromatography (GC): Use HP-5MS or CP-Sil 5 CB columns with He carrier gas (1–2 mL/min flow rate) for retention time and purity assessment. Compare with NIST reference spectra (e.g., InChIKey: LKKDASYGWYYFIK-JURCDPSOSA-N) .

Q. What are the key stereochemical considerations in synthesizing this compound?

Methodological Answer: The compound has multiple stereocenters (e.g., 4a-methyl and decalin ring junctions). Computational modeling (DFT or MD simulations) can predict stable conformers, while X-ray crystallography of derivatives (e.g., cis-2-(4-Methoxyphenyl)-4-methyl-dihydronaphthalen-1-ol) provides empirical validation . Racemization risks during hydroxylation steps necessitate low-temperature conditions (<50°C) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization: Ethanol or hexane-ethyl acetate mixtures yield 55–60% purity but may retain stereoisomers.

- Column Chromatography: Silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4) resolves diastereomers .

- Distillation: Reduced-pressure fractional distillation (bp ~200–220°C at 10 mmHg) for large-scale batches .

Q. What are the common analytical challenges in confirming the structure of this compound?

Methodological Answer:

- Spectral Overlaps: Decalin ring protons in NMR may overlap; use 2D-COSY or HSQC for resolution .

- Isomer Differentiation: GC-MS retention indices and chiral columns (e.g., Chiralcel OD-H) distinguish enantiomers .

- Hydroxyl Group Confirmation: Acetylation with acetic anhydride followed by C NMR detects esterification shifts (δ 170–175 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer: Discrepancies (e.g., H NMR chemical shifts vs. DFT calculations) may arise from solvent effects or conformational flexibility. Validate using:

Q. What mechanistic insights exist for the reactivity of this compound under oxidative or reductive conditions?

Methodological Answer:

- Oxidation: Tertiary alcohols resist oxidation, but adjacent methyl groups may undergo radical-mediated dehydrogenation with MnO/AcOH, forming α,β-unsaturated ketones .

- Reduction: Catalytic hydrogenation (Pd/C, H at 50 psi) saturates decalin rings but risks epimerization at C4a; monitor with chiral GC .

Q. How can computational chemistry predict the bioactivity or physicochemical properties of this compound?

Methodological Answer:

- QSAR Modeling: Correlate logP (calculated: ~3.2) and polar surface area (20–30 Å) with antimicrobial activity .

- Docking Studies: Simulate binding to cytochrome P450 enzymes using AutoDock Vina; validate with in vitro assays .

- Solubility Prediction: Use Hansen solubility parameters (δD, δP, δH) to optimize solvent systems for crystallization .

Q. What strategies enable selective functionalization of this compound without disrupting its stereochemistry?

Methodological Answer:

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Batch Purity Analysis: Re-test historical samples via GC-MS to confirm stereochemical consistency .

- Standardized Assays: Replicate antimicrobial tests (e.g., MIC against S. aureus) using CLSI guidelines to minimize protocol variability .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to reconcile conflicting results from heterogeneous datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.